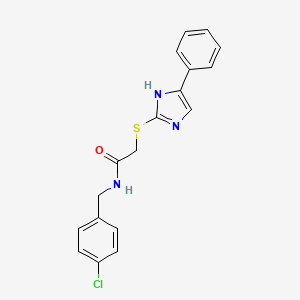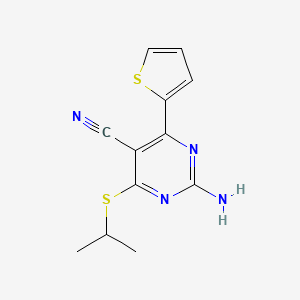![molecular formula C12H9F3N2O4 B2725777 2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide CAS No. 866137-02-2](/img/structure/B2725777.png)
2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide is a useful research compound. Its molecular formula is C12H9F3N2O4 and its molecular weight is 302.209. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Aspects and Properties
A study by Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, revealing insights into their crystal structures and fluorescence properties. Although not directly examining the specific compound , this study provides a framework for understanding similar compounds in the isoquinoline family (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Antitumor Activity
Research by Ambros et al. (1988) on the synthesis of Methoxy‐indolo[2,1‐a]isoquinolines, including their dihydroderivatives, highlights the potential antitumor activity of similar compounds. This study could provide a foundation for understanding the potential medical applications of the compound (Ambros, Angerer, & Wiegrebe, 1988).
Novel Synthesis Approaches
A study by King (2007) described a high-yielding cyclisation method for similar compounds, demonstrating an efficient synthesis route that may be applicable to the production of 2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide (King, 2007).
Dehydrosilylative Difluoroamidation
Research by Chen et al. (2015) focused on dehydrosilylative difluoroamidation, a process that provides access to a broad range of α,α-difluoroacetamide-substituted tertiary amine derivatives. This study might offer valuable insights into novel chemical reactions relevant to similar compounds (Chen et al., 2015).
Electrophilic Fluorinating Agents
Banks et al. (1996) explored perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a compound related to the requested chemical, as a site-selective electrophilic fluorinating agent. This research could provide context for the use of similar compounds in fluorination reactions (Banks, Besheesh, & Tsiliopoulos, 1996).
Glycopeptide Synthesis
Hollósi et al. (1991) demonstrated the use of related compounds in the solid-phase synthesis of glycopeptides. This research could be relevant for understanding how the compound might be used in peptide synthesis or modification (Hollósi, Kollát, Laczkó, Medzihradszky, Thurin, & Otvos, 1991).
Isoquinoline Derivatives in Antiplasmodial Properties
Mphahlele et al. (2017) synthesized a series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and evaluated them for potential antiparasitic properties. This could be relevant for the assessment of similar isoquinoline derivatives in disease treatment (Mphahlele, Mmonwa, & Choong, 2017).
Properties
IUPAC Name |
2,2,2-trifluoro-N-(5-oxo-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O4/c13-12(14,15)11(19)17-7-3-16-10(18)6-2-9-8(1-5(6)7)20-4-21-9/h1-2,7H,3-4H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZZDQJATFYRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC3=C(C=C2C(=O)N1)OCO3)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24824427 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2725695.png)
![5-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2725696.png)
![1-(2-Methoxyethyl)-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2725698.png)




![2-[4-(Octyloxy)phenyl]thiophene](/img/structure/B2725704.png)

![1-butyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2725707.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2725711.png)

![4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2725714.png)

